molecular formula C18H21F3N4O3 B2886434 N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956959-90-3

N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2886434
CAS No.: 956959-90-3
M. Wt: 398.386
InChI Key: MPNZMCLDBUAYCR-UHFFFAOYSA-N
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Description

N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
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Biological Activity

N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a methoxybenzyl moiety enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula: C16_{16}H18_{18}F3_{3}N3_{3}O2_{2}

Molecular Weight: 353.33 g/mol

CAS Number: 63760-17-8

The biological activity of pyrazole derivatives, including this compound, is often linked to their ability to inhibit specific enzymes or receptors. Research indicates that pyrazole compounds can interact with various biological targets:

  • Enzyme Inhibition: Many pyrazoles act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways. For instance, celecoxib, a well-known COX-2 inhibitor, shares structural similarities with the compound .
  • Anticancer Activity: Pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
  • Anticoagulant Properties: Some studies highlight the potential of pyrazole compounds in modulating the coagulation cascade, specifically targeting Factor Xa, which plays a crucial role in thrombin generation and clot formation .

Biological Activities

Recent studies have reported various biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Activity: Pyrazoles exhibit significant anti-inflammatory effects by inhibiting COX enzymes, leading to reduced prostaglandin synthesis.
  • Antimicrobial Activity: Certain pyrazole derivatives demonstrate antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Cytotoxic Effects: Research has indicated that some pyrazole compounds can induce cytotoxicity in cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

  • Study on Anticancer Effects:
    A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range .
  • Research on Anticoagulant Activity:
    Another study focused on the anticoagulant effects of pyrazole derivatives showed that specific compounds could effectively inhibit Factor Xa activity in vitro. This inhibition was linked to their structural characteristics that allow for effective binding to the enzyme's active site .

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-25-11-14(16(24-25)18(19,20)21)17(27)22-9-3-4-15(26)23-10-12-5-7-13(28-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZMCLDBUAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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